molecular formula C9H10ClNO2 B14363959 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride CAS No. 93472-62-9

4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride

Cat. No.: B14363959
CAS No.: 93472-62-9
M. Wt: 199.63 g/mol
InChI Key: ZTZHBZMXSFNSNY-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride is a heterocyclic compound that features an oxazole ring fused to a phenol groupThe oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, is known for its stability and reactivity, making it a valuable scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with glyoxal in the presence of hydrochloric acid, leading to the formation of the oxazole ring . The reaction conditions often require moderate temperatures and an acidic environment to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride involves its interaction with specific molecular targets. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and biological properties. The presence of both the oxazole ring and phenol group allows for diverse chemical modifications and interactions with biological targets .

Properties

CAS No.

93472-62-9

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

4-(4,5-dihydro-1,3-oxazol-2-yl)phenol;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c11-8-3-1-7(2-4-8)9-10-5-6-12-9;/h1-4,11H,5-6H2;1H

InChI Key

ZTZHBZMXSFNSNY-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)O.Cl

Origin of Product

United States

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